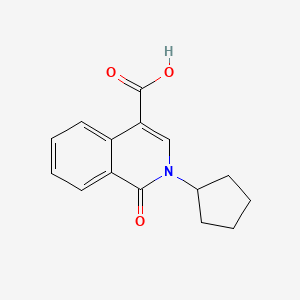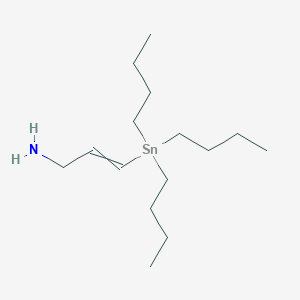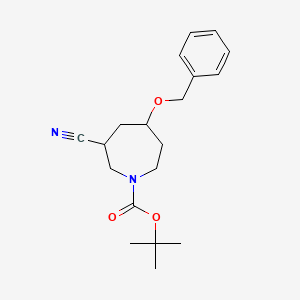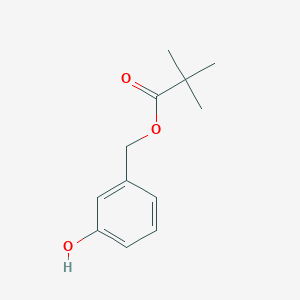
(3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyphenyl group attached to a methyl 2,2-dimethylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate typically involves the esterification of 3-hydroxybenzyl alcohol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl moiety, which can then interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxybenzoate: Similar structure but lacks the 2,2-dimethylpropanoate moiety.
Ethyl 3-hydroxyphenylacetate: Similar structure but has an ethyl group instead of the 2,2-dimethylpropanoate moiety.
Uniqueness: (3-Hydroxyphenyl)methyl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
960001-07-4 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(14)15-8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 |
Clé InChI |
DAMOYIHPAZPGAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


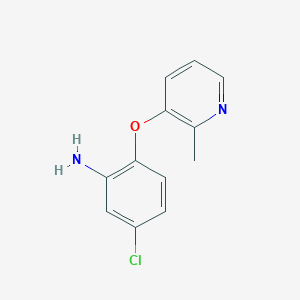
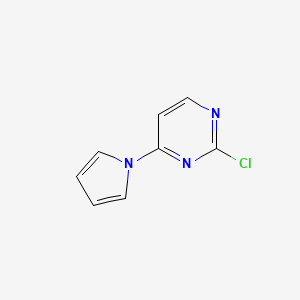
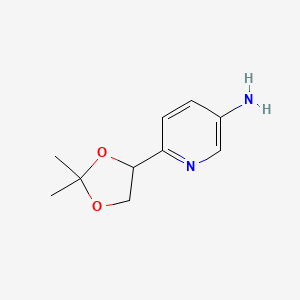
![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
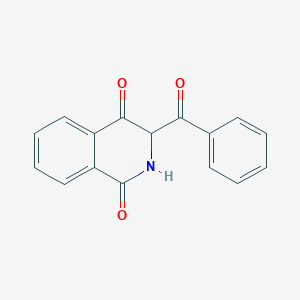
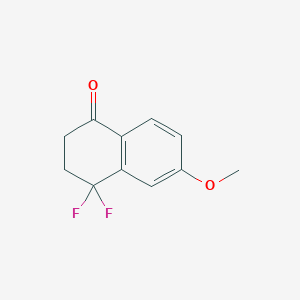
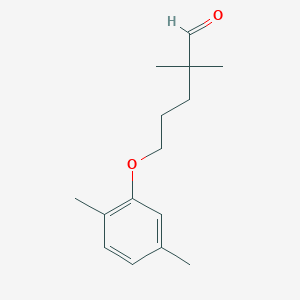
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
